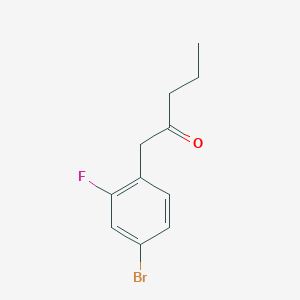

1-(4-Bromo-2-fluorophenyl)pentan-2-one

CAS No.:

Cat. No.: VC13405492

Molecular Formula: C11H12BrFO

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrFO |

|---|---|

| Molecular Weight | 259.11 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)pentan-2-one |

| Standard InChI | InChI=1S/C11H12BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | NTMGALBSESUVBY-UHFFFAOYSA-N |

| SMILES | CCCC(=O)CC1=C(C=C(C=C1)Br)F |

| Canonical SMILES | CCCC(=O)CC1=C(C=C(C=C1)Br)F |

Introduction

1-(4-Bromo-2-fluorophenyl)pentan-2-one is a halogenated organic compound belonging to the class of substituted ketones. It features a bromine and fluorine atom attached to a phenyl ring, which is further linked to a pentan-2-one moiety. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique structural properties and potential applications.

Structural Characteristics

The structure of 1-(4-Bromo-2-fluorophenyl)pentan-2-one includes:

-

A phenyl ring substituted with bromine at the fourth position and fluorine at the second position.

-

A pentan-2-one chain attached to the phenyl group via a carbon-carbon bond.

This arrangement contributes to the compound's stability and its ability to participate in electrophilic and nucleophilic substitution reactions.

Synthesis

The synthesis of 1-(4-Bromo-2-fluorophenyl)pentan-2-one typically involves:

-

Halogenation of Phenyl Precursors: Introduction of bromine and fluorine atoms onto a phenyl ring through selective halogenation methods.

-

Ketone Formation: Coupling the halogenated phenyl compound with a pentanone derivative using Friedel-Crafts acylation or other appropriate methodologies.

Applications

1-(4-Bromo-2-fluorophenyl)pentan-2-one has potential applications in:

-

Pharmaceutical Research: The compound's halogenated structure makes it a candidate for drug discovery, as halogens often enhance bioactivity.

-

Material Science: Its unique properties may contribute to the development of advanced materials with specific electronic or optical characteristics.

-

Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules.

Safety and Handling

The compound should be handled with care due to its potential hazards:

-

Inhalation or Skin Contact: May cause irritation; protective equipment is recommended.

-

Storage Conditions: Store in a cool, dry place away from incompatible substances like strong oxidizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume